molecular formula C7H18ClNO B2949896 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride CAS No. 2174000-35-0

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride

Cat. No.: B2949896
CAS No.: 2174000-35-0
M. Wt: 167.68
InChI Key: XSYFHRVXHULYOB-UHFFFAOYSA-N
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Description

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride is a versatile chemical compound with the molecular formula C7H17NO·HCl. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it an invaluable tool for researchers in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride typically involves the reaction of 2,3,3-trimethylbutan-2-ol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound can also participate in chemical reactions that modify the activity of enzymes and other proteins, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2,3,3-trimethylbutan-2-ol
  • 2-Amino-2-methyl-1-propanol
  • 2-Amino-2-methyl-1,3-propanediol

Uniqueness

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride is unique due to its specific structural features, such as the presence of a tertiary alcohol and an amino group. These functional groups confer distinct reactivity and stability, making the compound particularly useful in various research applications. Compared to similar compounds, it offers a unique combination of properties that enhance its utility in scientific studies .

Properties

IUPAC Name

1-amino-2,3,3-trimethylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2,3)7(4,9)5-8;/h9H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYFHRVXHULYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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